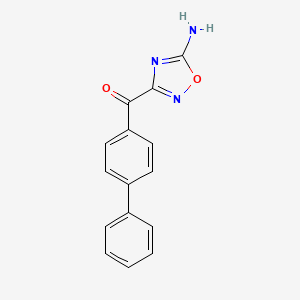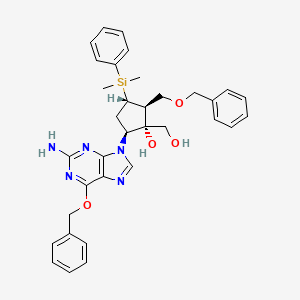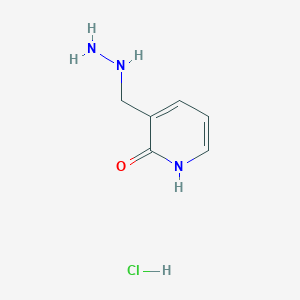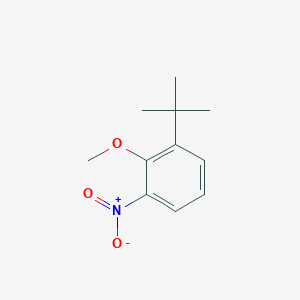
1-(tert-Butyl)-2-methoxy-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl)-2-methoxy-3-nitrobenzene is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and a nitro group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene typically involves the nitration of 1-(tert-Butyl)-2-methoxybenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial production methods may involve continuous flow reactors to ensure better control over reaction parameters and higher yields.
Análisis De Reacciones Químicas
1-(tert-Butyl)-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.
Conditions: Room temperature or slightly elevated temperatures.
Products: The nitro group is reduced to an amino group, forming 1-(tert-Butyl)-2-methoxy-3-aminobenzene.
-
Substitution
Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Products: Halogenated derivatives of this compound.
-
Oxidation
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Oxidized products depending on the reaction conditions and the extent of oxidation.
Aplicaciones Científicas De Investigación
1-(tert-Butyl)-2-methoxy-3-nitrobenzene has several applications in scientific research:
-
Organic Synthesis
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a precursor for the preparation of various substituted benzene derivatives.
-
Material Science
- Utilized in the development of novel materials with specific electronic or optical properties.
- Incorporated into polymers to enhance their stability and performance.
-
Biological Studies
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the study of enzyme inhibition and receptor binding.
-
Medicinal Chemistry
- Explored for its potential as a pharmacophore in drug design and development.
- Studied for its effects on cellular pathways and molecular targets.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl)-2-methoxy-3-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
1-(tert-Butyl)-2-methoxy-3-nitrobenzene can be compared with other similar compounds, such as:
-
1-(tert-Butyl)-2-methoxybenzene
- Lacks the nitro group, resulting in different reactivity and applications.
- Used as a starting material for the synthesis of this compound.
-
1-(tert-Butyl)-3-nitrobenzene
- Lacks the methoxy group, leading to variations in chemical behavior and potential uses.
- Studied for its own unique properties and applications.
-
2-Methoxy-3-nitrobenzene
- Lacks the tert-butyl group, affecting its stability and reactivity.
- Utilized in different synthetic and research contexts.
The presence of the tert-butyl, methoxy, and nitro groups in this compound imparts unique properties that distinguish it from these related compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
18515-05-4 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
1-tert-butyl-2-methoxy-3-nitrobenzene |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)8-6-5-7-9(12(13)14)10(8)15-4/h5-7H,1-4H3 |
Clave InChI |
HFDDPCHLAKYZGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C(=CC=C1)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



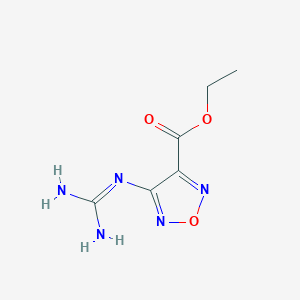
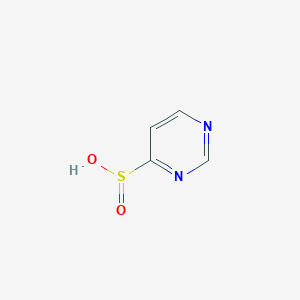



![[2,2'-Bipyridine]-5-carbonyl chloride](/img/structure/B13114901.png)
